Bis-PEG10-t-butyl ester
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Overview
Description
Bis-PEG10-t-butyl ester is a versatile linear bifunctional polyethylene glycol (PEG) reagent. It features two t-butyl ester-protected carboxylic acid groups at each end of a 10-unit polyethylene glycol spacer. This hydrophilic polymer imparts biocompatibility, reduces immunogenicity, and enhances the solubility of conjugated biomolecules . It is widely used in the field of PEGylation, which involves the attachment of PEG chains to molecules to improve their pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG10-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product . The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product . The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG10-t-butyl ester undergoes several types of chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: While the polyethylene glycol backbone is relatively inert, the ester groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used in the presence of a base like triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products Formed
Hydrolysis: The major products are the corresponding carboxylic acids.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis-PEG10-t-butyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Bis-PEG10-t-butyl ester exerts its effects involves the attachment of the polyethylene glycol chains to target molecules. This PEGylation process increases the hydrophilicity and biocompatibility of the conjugated molecules, reducing their immunogenicity and enhancing their solubility . The t-butyl ester groups protect the carboxylic acid functionalities during the synthesis and can be removed under specific conditions to expose the reactive carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG5-t-butyl ester: Similar structure but with a shorter polyethylene glycol spacer.
Bis-PEG20-t-butyl ester: Similar structure but with a longer polyethylene glycol spacer.
Mono-PEG10-t-butyl ester: Contains only one t-butyl ester-protected carboxylic acid group.
Uniqueness
Bis-PEG10-t-butyl ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and biocompatibility . The presence of two t-butyl ester-protected carboxylic acid groups allows for versatile conjugation strategies, making it a valuable reagent in various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O14/c1-31(2,3)45-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-30(34)46-32(4,5)6/h7-28H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOVPKCEGADHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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